molecular formula C₁₇¹³C₂H₁₈DN₅O₅ B1157899 O6-Benzyl-N2,3-etheno Guanosine-13C2,d

O6-Benzyl-N2,3-etheno Guanosine-13C2,d

Cat. No.: B1157899
M. Wt: 400.38
Attention: For research use only. Not for human or veterinary use.
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Description

O6-Benzyl-N2,3-etheno Guanosine-13C2,d (CAS RN: 108060-84-0) is a stable isotope-labeled derivative of guanosine, a nucleoside critical for DNA/RNA synthesis and repair. This compound features three key modifications:

  • N2,3-Etheno bridge: A covalent linkage between the N2 and C3 positions, creating an exocyclic etheno structure. This modification mimics mutagenic DNA adducts caused by endogenous processes (e.g., lipid peroxidation) or vinyl chloride exposure .
  • Isotopic labeling: Incorporation of two ¹³C atoms and one deuterium (d) for traceability in metabolic, pharmacokinetic, or DNA repair studies .

The compound is commercially available (e.g., Glentham Life Sciences: GC3023, SCRSTANDARD: SCSI-402296) and used in research on mutagenesis, polymerase fidelity, and isotopic tracer assays .

Properties

Molecular Formula

C₁₇¹³C₂H₁₈DN₅O₅

Molecular Weight

400.38

Synonyms

4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine-13C2,D; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Isotopic Variants

Table 1 summarizes key structural and functional differences between O6-Benzyl-N2,3-etheno Guanosine-13C2,d and related compounds:

Compound Name CAS RN Molecular Formula* Molecular Weight (g/mol) Key Features Applications
This compound 108060-84-0 C₁₃H₁₃D¹³C₂N₄O₅ ~355.3 Benzyl + etheno + ¹³C₂/d labeling DNA adduct studies, isotopic tracing
N2,3-Ethenoguanine (N2,3-εG) Not available C₅H₅N₅O 163.13 Etheno bridge (no benzyl/isotopes) Mutagenesis, polymerase fidelity assays
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine Not available C₁₀H₁₀D₄N₅O₅ ~298.3 Hydroxyethyl-d4 substitution Isotopic metabolic studies
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N Not available C₁₄¹³C₂H₁₉N₄¹⁵NO₈ 412.33 Acetylated hydroxyls + ¹³C/¹⁵N labels Metabolic stability assays
O6-Benzylguanine Not available C₁₂H₁₁N₅O₄ 241.25 Benzyl substitution (no etheno/isotopes) Alkyltransferase inhibition studies

*Molecular formulas are inferred from available data; exact values may vary.

Key Observations:

The N2,3-etheno bridge in both this compound and N2,3-εG induces base-pairing distortions. Crystal structures of N2,3-εG show Hoogsteen pairing with thymine or cytosine, leading to polymerase miscoding . The benzyl group may further destabilize Watson-Crick pairing, altering replication outcomes.

Isotopic Labeling: Compared to non-isotopic analogues (e.g., O6-Benzylguanine), the ¹³C and deuterium labels enable precise tracking in mass spectrometry or NMR-based studies, crucial for quantifying DNA adduct repair kinetics .

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